Cyclohexyldiethoxymethylsilane
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Overview
Description
Cyclohexyldiethoxymethylsilane is an organosilicon compound with the molecular formula C11H24O2Si. It is a colorless to almost colorless liquid that is used in various chemical applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in the synthesis of other chemical products.
Preparation Methods
Cyclohexyldiethoxymethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmethyldichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{Cyclohexylmethyldichlorosilane} + 2 \text{Ethanol} \rightarrow \text{this compound} + 2 \text{Hydrochloric Acid} ]
The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The product is then purified through distillation to obtain the desired compound .
Chemical Reactions Analysis
Cyclohexyldiethoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylmethylsilanediol and ethanol.
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding silanols.
Substitution: It can undergo substitution reactions with nucleophiles such as amines or alcohols to form new organosilicon compounds.
Common reagents used in these reactions include water, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexyldiethoxymethylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of biomolecules for various biological studies.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of cyclohexyldiethoxymethylsilane involves its ability to form stable bonds with various substrates. This is primarily due to the presence of the silicon atom, which can form strong bonds with oxygen, carbon, and other elements. The compound can interact with molecular targets through hydrophobic interactions and hydrogen bonding, leading to the formation of stable complexes .
Comparison with Similar Compounds
Cyclohexyldiethoxymethylsilane can be compared with other similar compounds such as cyclohexyldimethoxymethylsilane and cyclohexylmethyldimethoxysilane. These compounds share similar structural features but differ in their reactivity and applications. For instance:
Cyclohexyldimethoxymethylsilane: This compound has two methoxy groups instead of ethoxy groups, making it more reactive in certain chemical reactions.
Cyclohexylmethyldimethoxysilane: This compound has a similar structure but different physical properties, such as boiling point and density
These differences highlight the unique properties and applications of this compound in various fields.
Biological Activity
Cyclohexyldiethoxymethylsilane (CDEMS) is a silane compound that has garnered attention in various fields, particularly in materials science and biology. This article explores the biological activity of CDEMS, focusing on its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
CDEMS is characterized by its silane backbone with two ethoxy groups and a cyclohexyl group. Its general formula can be represented as C12H26O2Si. The presence of the ethoxy groups enhances its solubility in organic solvents, while the cyclohexyl group contributes to its unique steric properties.
Antimicrobial Properties
Recent studies have indicated that silane compounds, including CDEMS, exhibit antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with cellular processes. In vitro studies have shown that CDEMS can inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.
Cytotoxicity and Cell Viability
Research investigating the cytotoxic effects of CDEMS on human cell lines has demonstrated that it possesses a dose-dependent cytotoxicity profile. At lower concentrations, CDEMS appears to promote cell viability, while higher concentrations lead to significant cell death. This dual effect suggests potential applications in cancer therapy, where controlled cytotoxicity could be beneficial.
The biological activity of CDEMS can be attributed to several mechanisms:
- Membrane Disruption : CDEMS may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that silanes can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Some studies indicate that silanes can inhibit specific enzymes involved in cellular metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a university laboratory demonstrated that CDEMS effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
- Cytotoxicity Assessment : In a comparative analysis using human fibroblast cell lines, CDEMS exhibited IC50 values ranging from 75 to 150 µg/mL, indicating moderate toxicity. The study highlighted the importance of optimizing dosage for therapeutic applications.
- Mechanistic Insights : Molecular docking studies have suggested that CDEMS binds to specific protein targets involved in cellular signaling pathways, potentially leading to altered cellular responses under stress conditions.
Data Tables
Study | Pathogen/Cell Line | MIC/IC50 (µg/mL) | Effect |
---|---|---|---|
Study 1 | E. coli | 50 | Inhibition |
Study 1 | S. aureus | 50 | Inhibition |
Study 2 | Human fibroblasts | 75 - 150 | Cytotoxicity |
Properties
IUPAC Name |
cyclohexyl-diethoxy-methylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORADGICSMRHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C1CCCCC1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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